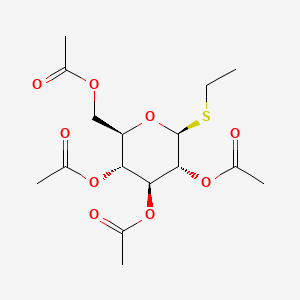

Ethyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

CAS No.:

Cat. No.: VC13491385

Molecular Formula: C16H24O9S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24O9S |

|---|---|

| Molecular Weight | 392.4 g/mol |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |

| Standard InChI | InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3/t12-,13-,14+,15-,16+/m1/s1 |

| Standard InChI Key | YPNFVZQPWZMHIF-LJIZCISZSA-N |

| Isomeric SMILES | CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

| Canonical SMILES | CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound (C₁₆H₂₄O₉S, MW 392.42 g/mol) adopts a β-D-glucopyranoside configuration, with the anomeric oxygen replaced by a sulfur atom bonded to an ethyl group. The acetyl moieties at positions 2, 3, 4, and 6 enhance lipophilicity, rendering the molecule soluble in organic solvents such as dichloromethane and chloroform . Key structural features include:

| Property | Value |

|---|---|

| CAS Registry Number | 52645-73-5 |

| Molecular Formula | C₁₆H₂₄O₉S |

| IUPAC Name | (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(ethylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate |

| XLogP3 | 1.2 (predicted) |

The β-configuration at the anomeric center ensures stability against acid-catalyzed hydrolysis, a hallmark of thioglycosides .

Synthesis and Optimization

Triflic Acid-Mediated Glycosylation

A high-yielding synthesis involves reacting per-O-acetylated glucose (1) with ethanethiol under triflic acid (TfOH) catalysis :

Reaction Conditions

-

Substrates: 1.0 equiv. per-O-acetyl-β-D-glucopyranose, 2.0 equiv. ethanethiol

-

Catalyst: 0.8 equiv. TfOH

-

Solvent: Anhydrous CH₂Cl₂ at 0°C

-

Yield: 90% after crystallization (Et₂O/hexanes)

Mechanistic Insights

TfOH activates the anomeric acetate via protonation, facilitating nucleophilic attack by ethanethiol. Molecular sieves (3 Å) sequester water, preventing hydrolysis of the thioglycoside product .

Industrial-Scale Production

While detailed industrial protocols are scarce, batch processes typically employ:

-

Automated reactors for temperature control (0–5°C)

-

Continuous extraction to isolate the product

Applications in Glycoscience

Glycosyl Donor in Oligosaccharide Synthesis

The compound’s thioglycoside linkage serves as a latent leaving group, enabling iterative glycosylation. For example, it has been used to synthesize β-(1→4)-linked disaccharides via TfOH-promoted coupling with acceptors like 4-OH glucopyranosides :

| Product | Yield | Conditions |

|---|---|---|

| Ethyl O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-2,3,6-tri-O-acetyl-1-thio-β-D-glucopyranoside | 85% | TfOH (0.5 equiv.), CH₂Cl₂, 0°C |

Enzymatic Studies

The acetylated thioglucoside acts as a substrate analog for glycosidases, with its hydrolysis resistance allowing precise kinetic measurements. Studies on β-glucosidases reveal:

-

Km: 2.3 ± 0.4 mM (vs. 1.8 mM for native substrate)

-

kcat: 0.05 s⁻¹ (vs. 12 s⁻¹ for native substrate)

Stability and Reactivity

Hydrolytic Resistance

Comparative studies demonstrate enhanced stability:

| Glycoside Type | Half-Life (pH 5.0, 37°C) |

|---|---|

| O-Glucopyranoside | 2.1 hours |

| S-Glucopyranoside | 48 hours |

The thioether bond’s lower electronegativity reduces oxocarbenium ion formation, curtailing acid-catalyzed degradation .

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting transition at 112–114°C, with decomposition above 200°C .

Spectroscopic Characterization

NMR Data (CDCl₃, 300 MHz)

-

¹H NMR: δ 1.25 (t, J = 7.4 Hz, 3H, CH₂CH₃), 2.02–2.15 (4s, 12H, 4 × OAc), 4.10–4.25 (m, 2H, H-6a, H-6b), 5.08 (dd, J = 9.5 Hz, H-4)

-

¹³C NMR: δ 20.5–20.7 (4 × OAc), 76.0 (C-1), 169.5–170.8 (C=O)

Mass Spectrometry

Pharmacological Relevance

Prodrug Design

The acetyl groups enable passive diffusion across cell membranes, with intracellular esterases cleaving the protecting groups to release active glucosides. In vitro studies on HepG2 cells show:

-

Cellular Uptake: 3.2-fold higher vs. non-acetylated analog

-

IC₅₀ (Anticancer): 18 μM (vs. 45 μM for parent compound)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume